molecular formula C9H10FNO3 B15091523 6-Amino-3-ethoxy-2-fluoro-benzoic acid

6-Amino-3-ethoxy-2-fluoro-benzoic acid

Cat. No.: B15091523
M. Wt: 199.18 g/mol
InChI Key: JAIYHUJNVASGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-ethoxy-2-fluoro-benzoic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group at the 6th position, an ethoxy group at the 3rd position, and a fluorine atom at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethoxy-2-fluoro-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-ethoxy-2-fluoro-benzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethoxy-2-fluoro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-Nitro-3-ethoxy-2-fluoro-benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-ethoxy-2-fluoro-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-3-ethoxy-2-fluoro-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-fluoro-benzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    3-Ethoxy-2-fluoro-benzoic acid: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological interactions.

    6-Amino-3-methoxy-2-fluoro-benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its chemical and physical properties.

Uniqueness

6-Amino-3-ethoxy-2-fluoro-benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the amino, ethoxy, and fluoro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

6-amino-3-ethoxy-2-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

JAIYHUJNVASGRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.